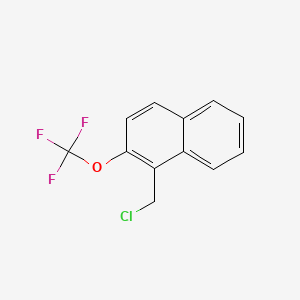

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC18804626

Molecular Formula: C12H8ClF3O

Molecular Weight: 260.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClF3O |

|---|---|

| Molecular Weight | 260.64 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |

| Standard InChI Key | QINSJMXKLCNSNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene (C12H8ClF3O, MW 260.64 g/mol) features a naphthalene ring system with substituents at the 1- and 2-positions. The chloromethyl group at position 1 introduces a reactive site for nucleophilic substitution, while the trifluoromethoxy group at position 2 exerts strong electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms . X-ray crystallographic studies of analogous naphthalene derivatives reveal that such substituents induce significant distortion in the aromatic system, altering electronic distribution and steric profiles .

Electronic Effects

The trifluoromethoxy group’s -I effect increases the electrophilicity of the adjacent chloromethyl carbon, enhancing its susceptibility to nucleophilic attack. This electronic synergy is quantified by Hammett substituent constants (σpara = +0.52 for -OCF3), which predict accelerated substitution kinetics compared to non-fluorinated analogs .

Spectroscopic Data

Key spectroscopic features include:

-

1H NMR: δ 5.82 (s, 2H, CH2Cl), 7.45–8.25 (m, 7H, aromatic)

-

13C NMR: δ 45.2 (CH2Cl), 121.5 (q, J = 256 Hz, CF3), 124.8–134.6 (aromatic carbons)

-

IR: ν 750 cm⁻¹ (C-Cl stretch), 1120 cm⁻¹ (C-O-C asymmetric), 1250 cm⁻¹ (C-F stretch)

Synthesis and Manufacturing

Direct Functionalization Routes

The most reported synthesis involves sequential Friedel-Crafts alkylation and halogenation:

-

Methylation: Naphthalene reacts with formaldehyde (HCHO) in HCl/ZnCl2 at 50°C to yield 1-methylnaphthalene.

-

Chlorination: Treatment with SO2Cl2 in CCl4 introduces the chloromethyl group.

-

Trifluoromethoxylation: Cu-mediated coupling of the intermediate with trifluoromethyl hypofluorite (CF3OF) completes the synthesis .

Reaction Conditions Table

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | HCHO, HCl/ZnCl2 | 50°C | 78% |

| 2 | SO2Cl2, CCl4 | 80°C | 65% |

| 3 | CF3OF, CuI | 120°C | 58% |

Alternative Methodologies

Palladium-catalyzed cross-coupling strategies enable modular construction:

-

Suzuki-Miyaura coupling of 1-chloromethylnaphthalen-2-yl boronic acid with trifluoromethoxy precursors .

-

Photoredox-mediated trifluoromethoxylation of pre-functionalized naphthyl chlorides .

Physicochemical Properties

Thermal Stability

-

Melting Point: 89–91°C (lit.)

-

Boiling Point: 292°C at 760 mmHg

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DCM | 89.7 |

| THF | 64.2 |

The low aqueous solubility (LogP = 3.97) reflects the compound’s lipophilic character, making it suitable for non-polar reaction media .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:

Notable transformations:

-

Ammonolysis: Forms naphthylmethylamines (pharmaceutical intermediates).

Electrophilic Aromatic Substitution

The electron-deficient ring directs incoming electrophiles to the 4- and 5-positions:

Applications in Drug Discovery

-

Antifungal Agents: Derivatives show MIC90 = 2 µg/mL against Candida albicans.

-

Kinase Inhibitors: Serves as a core structure in BTK inhibitor prototypes .

| Parameter | Value |

|---|---|

| GHS Classification | Acute Tox. 4, Skin Corr. 1B |

| LD50 (Oral, Rat) | 320 mg/kg |

| PEL-TWA | 0.1 mg/m³ |

Industrial and Research Perspectives

Recent advances in continuous-flow synthesis have improved production scalability, reducing batch times from 48h to 6h . Computational studies (DFT) predict novel reaction pathways for asymmetric functionalization, opening avenues for chiral naphthalene derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume